![molecular formula C45H42F6IrN3 B13438709 Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)
Ir[dF(t-Bu)-ppy]3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium tris(2-(4,6-difluorophenyl)pyridinato-C2,N)(tert-butyl) (Ir[dF(t-Bu)-ppy]3) is a complex organometallic compound. It is widely recognized for its role as a photocatalyst, particularly in the decarboxylative arylation of α-amino acids using visible light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ir[dF(t-Bu)-ppy]3 typically involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine and tert-butylamine. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is heated to reflux, and the product is purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ir[dF(t-Bu)-ppy]3 primarily undergoes photoredox reactions, leveraging its ability to absorb visible light and generate reactive excited states. These reactions include:
Decarboxylative Arylation: Facilitates the formation of carbon-carbon bonds by removing a carboxyl group from α-amino acids.
Oxidation and Reduction: Acts as a catalyst in redox reactions, where it can either donate or accept electrons.
Common Reagents and Conditions
Visible Light: Essential for activating the photocatalyst.
α-Amino Acids: Common substrates in decarboxylative arylation.
Solvents: Dichloromethane, toluene, and other organic solvents are frequently used.
Major Products
The primary products of reactions involving this compound are often arylated compounds, which are valuable intermediates in pharmaceutical and material science applications .
科学的研究の応用
Ir[dF(t-Bu)-ppy]3 has a broad range of applications in scientific research:
作用機序
The mechanism of action of Ir[dF(t-Bu)-ppy]3 involves its ability to absorb visible light and transition to an excited state. This excited state can then participate in various photoredox reactions. The compound’s molecular targets include α-amino acids and other organic substrates, where it facilitates bond formation or cleavage through electron transfer processes .
類似化合物との比較
Similar Compounds
Iridium tris(2-phenylpyridinato-C2,N) (Ir(ppy)3): Another widely used photocatalyst with similar applications but different photophysical properties.
Iridium tris(2-(4,6-difluorophenyl)pyridinato-C2,N) (Ir(dFppy)3): Similar to Ir[dF(t-Bu)-ppy]3 but without the tert-butyl group, leading to different reactivity and stability.
Uniqueness
This compound stands out due to its enhanced stability and reactivity, attributed to the presence of the tert-butyl group. This modification improves its performance in photoredox reactions and broadens its applicability in various scientific fields .
特性
分子式 |
C45H42F6IrN3 |
|---|---|
分子量 |
931.0 g/mol |
IUPAC名 |
4-tert-butyl-2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H14F2N.Ir/c3*1-15(2,3)10-6-7-18-14(8-10)12-5-4-11(16)9-13(12)17;/h3*4,6-9H,1-3H3;/q3*-1;+3 |
InChIキー |
ZYCGNYVEOFWBLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


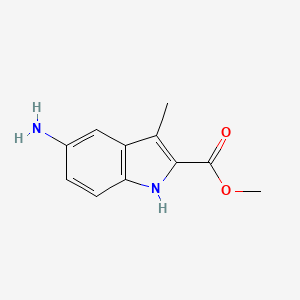

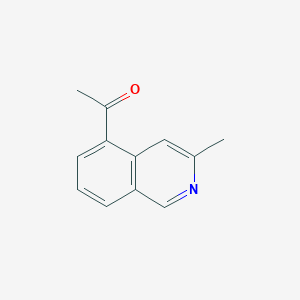
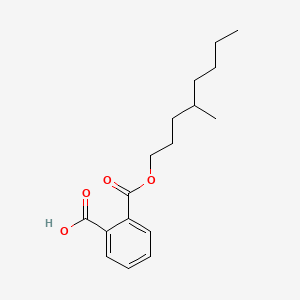
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)

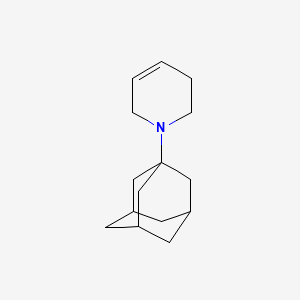
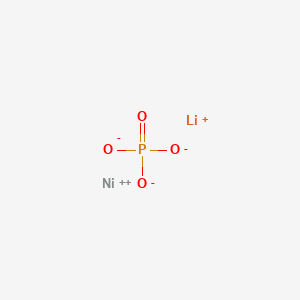
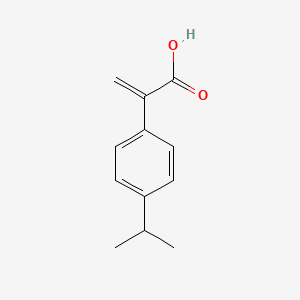
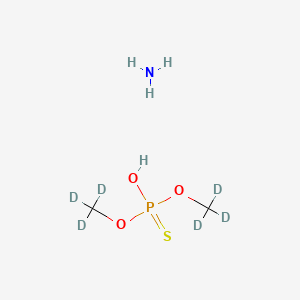
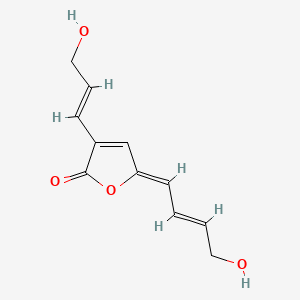
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)

